Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a complex organic compound that features a thiazepane ring, a sulfonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate typically involves multiple steps, including the formation of the thiazepane ring and the introduction of the sulfonyl and benzoate groups. One common synthetic route starts with the preparation of the thiazepane ring through a cyclization reaction involving a suitable precursor. The introduction of the 2,5-difluorophenyl group can be achieved through a nucleophilic substitution reaction. The sulfonyl group is then introduced via sulfonylation, and the final step involves esterification to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput synthesis techniques and the development of efficient purification methods to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazepane ring or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, particularly those involving the thiazepane ring.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The thiazepane ring and the sulfonyl group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((7-phenyl-1,4-thiazepan-4-yl)sulfonyl)benzoate
- Methyl 4-((7-(2,5-dichlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate
Uniqueness
Methyl 4-((7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is unique due to the presence of the 2,5-difluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and alter its interaction with molecular targets compared to similar compounds without fluorine substitutions.
Properties
IUPAC Name |
methyl 4-[[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S2/c1-26-19(23)13-2-5-15(6-3-13)28(24,25)22-9-8-18(27-11-10-22)16-12-14(20)4-7-17(16)21/h2-7,12,18H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUCPSALCWFDHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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